molecular formula C19H27ClN4O2 B10991138 4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B10991138
M. Wt: 378.9 g/mol
InChI Key: OGPWJPUSAWLETE-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a cyclohexylamino group

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with 3-chlorobenzoyl chloride under basic conditions.

    Addition of the cyclohexylamino group: This is typically done by reacting the intermediate with cyclohexylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)piperazine: This compound shares the chlorophenyl and piperazine moieties but lacks the cyclohexylamino group.

    4-(3-chlorophenyl)-N-(2-hydroxyethyl)piperazine-1-carboxamide: This compound has a similar structure but with a hydroxyethyl group instead of the cyclohexylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27ClN4O2

Molecular Weight

378.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H27ClN4O2/c20-15-5-4-8-17(13-15)23-9-11-24(12-10-23)19(26)21-14-18(25)22-16-6-2-1-3-7-16/h4-5,8,13,16H,1-3,6-7,9-12,14H2,(H,21,26)(H,22,25)

InChI Key

OGPWJPUSAWLETE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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